3'-Chlorobiphenyl-4-boronic acid
Overview
Description
3’-Chlorobiphenyl-4-boronic acid: is an organoboron compound that features a biphenyl structure with a chlorine atom at the 3’ position and a boronic acid group at the 4 position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3’-Chlorobiphenyl-4-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters .
Industrial Production Methods: Industrial production of boronic acids, including 3’-Chlorobiphenyl-4-boronic acid, often involves the use of borate esters as intermediates. These esters are derived from boric acid through dehydration with alcohols . The process is optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or boric acid.
Reduction: Reduction reactions are less common but can be used to modify the boronic acid group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or boric acid.
Reduction: Modified boronic acids.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
Chemistry: 3’-Chlorobiphenyl-4-boronic acid is extensively used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: Boronic acids, including 3’-Chlorobiphenyl-4-boronic acid, are used in the design of enzyme inhibitors and as probes for biological systems due to their ability to form reversible covalent bonds with diols .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials, leveraging its reactivity in cross-coupling reactions to create complex molecular architectures .
Mechanism of Action
The primary mechanism by which 3’-Chlorobiphenyl-4-boronic acid exerts its effects is through the Suzuki-Miyaura coupling reaction. This process involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the halide, resulting in the oxidation of palladium.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst is reduced, releasing the coupled product and regenerating the catalyst.
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 3,4-Dichlorophenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Chlorophenylboronic acid
Uniqueness: 3’-Chlorobiphenyl-4-boronic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct reactivity and selectivity in coupling reactions. This makes it particularly valuable in the synthesis of complex biaryl structures that are not easily accessible using other boronic acids .
Properties
IUPAC Name |
[4-(3-chlorophenyl)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BClO2/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15)16/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTJADAVSSOHSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)Cl)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585714 | |
Record name | (3'-Chloro[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025496-32-5 | |
Record name | (3'-Chloro[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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